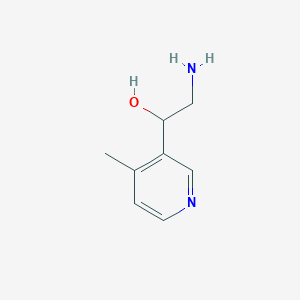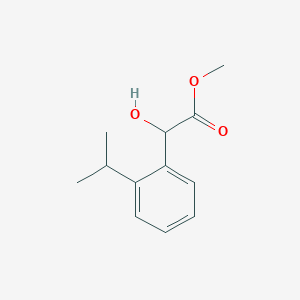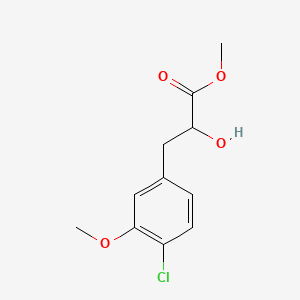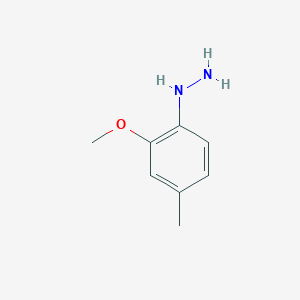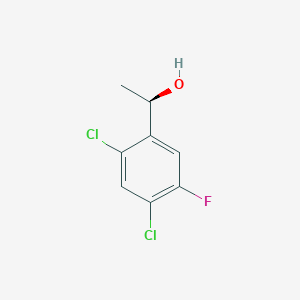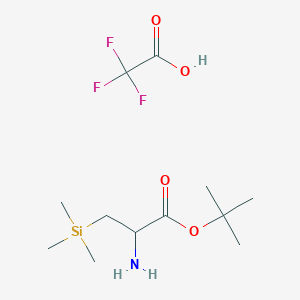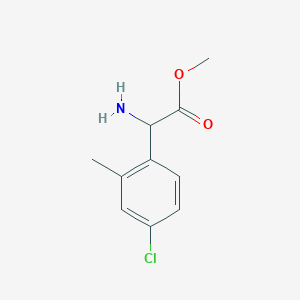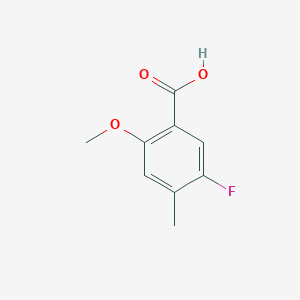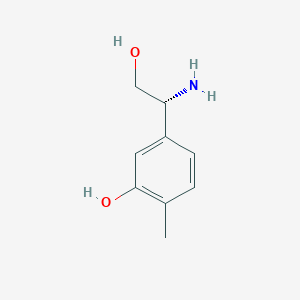
(r)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenol ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Introduction of the hydroxyl group using an oxidizing agent.
Methylation: Addition of the methyl group using a methylating agent.
Industrial Production Methods
Industrial production of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenols.
Wissenschaftliche Forschungsanwendungen
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is unique due to the specific positioning of its functional groups on the phenol ring. This unique arrangement allows it to participate in specific reactions and interactions that similar compounds may not be able to.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
ZGOOXMPUXRCYQU-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H](CO)N)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


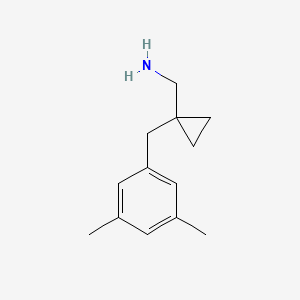
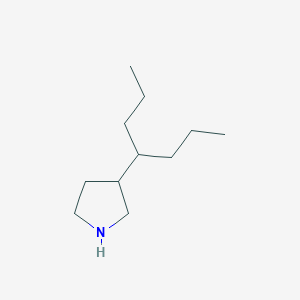
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
